molecular formula C7H4N2O2 B1618588 1-Isocyano-3-nitrobenzene CAS No. 2008-59-5

1-Isocyano-3-nitrobenzene

Cat. No. B1618588
CAS RN: 2008-59-5
M. Wt: 148.12 g/mol
InChI Key: YZCSJSFXYQDTCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Isocyano-3-nitrobenzene can be achieved through various methods. One such method involves the oxidative nucleophilic alkoxylation of nitrobenzenes . Another method involves the bromination of nitrobenzene in sulfuric acid .


Molecular Structure Analysis

The molecular structure of 1-Isocyano-3-nitrobenzene is represented by the InChI code 1S/C7H4N2O2/c1-8-6-3-2-4-7 (5-6)9 (10)11/h2-5H . This indicates that the compound has a planar structure .


Chemical Reactions Analysis

1-Isocyano-3-nitrobenzene can undergo various chemical reactions. For instance, it can participate in multicomponent reactions (MCR) involving carbon–carbon (C–C) as well as carbon–heteroatom (C–X) bond formation . It can also undergo oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics .


Physical And Chemical Properties Analysis

1-Isocyano-3-nitrobenzene has a molecular weight of 148.12 g/mol. More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

I have conducted multiple searches, but unfortunately, there is limited information available on the specific scientific research applications of “1-Isocyano-3-nitrobenzene”. The available data does not provide a detailed breakdown into unique applications that would allow for the comprehensive analysis you’re looking for.

However, isocyanides in general are known for their reactivity and have been used in various multicomponent reactions (MCRs) to synthesize heterocycles , and they are also noted for their medicinal chemistry applications due to their lipophilic nature and large dipole moment .

Mechanism of Action

Target of Action

The primary targets of 1-Isocyano-3-nitrobenzene are first-row transition metals . These metals catalyze transformations that construct complex molecules from simple, readily obtainable feedstocks . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .

Mode of Action

1-Isocyano-3-nitrobenzene interacts with its targets through multicomponent reactions (MCRs) involving carbon–carbon (C–C) as well as carbon–heteroatom (C–X) bond formation . The terminal carbon atom of isocyanides, bearing a lone pair of electrons, exhibits strong electron-donating nature, while the nitrogen atom has a partial positive charge, representing electrophilic properties .

Biochemical Pathways

The compound affects the biochemical pathways involving the reductive transformations of organic nitro compounds . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .

Pharmacokinetics

For instance, the optimized reaction conditions involved 1-isocyano-3-nitrobenzene (1.0 equiv.), iodobenzene (2.0 equiv), elemental selenium (1.5 equiv), diethylamine (1.5 equiv), 10 mol % CuI, 15 mol % 1,10-phen, and Cs 2 CO 3 (2 equiv.) in THF at 70 °C for 12 h .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the result of its interaction with first-row transition metals. The compound’s ability to participate in multicomponent reactions leads to the formation of complex molecules from simple feedstocks .

Action Environment

The action, efficacy, and stability of 1-Isocyano-3-nitrobenzene are influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of light, temperature, and the nature of the solvent

Safety and Hazards

While specific safety and hazard information for 1-Isocyano-3-nitrobenzene was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .

Future Directions

Recent research has focused on the use of 1-Isocyano-3-nitrobenzene in photocatalytic selective hydrogenation of nitrobenzene to aniline . This process could potentially be used for the large-scale production of aniline, an important intermediate in the synthesis of various organic compounds .

properties

IUPAC Name

1-isocyano-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSJSFXYQDTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173900
Record name Benzene, 1-isocyano-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-nitrobenzene

CAS RN

2008-59-5
Record name 1-Isocyano-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2008-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyano-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyano-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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